4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one, known as KU-0058948, is a small molecule classified as a poly(ADP-ribose) polymerase inhibitor. This compound has garnered attention for its potential applications in cancer therapy due to its role in DNA repair mechanisms. It inhibits the activity of poly(ADP-ribose) polymerases, which are crucial in cellular responses to DNA damage, making it a target for therapeutic intervention in cancers characterized by DNA repair deficiencies.
The synthesis of 4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one typically involves advanced organic synthesis techniques. The general method includes the formation of the phthalazinone core followed by substitution reactions to introduce the diazepane and fluorobenzyl groups. Specific conditions may vary depending on the desired yield and purity, but commonly involve controlled temperatures and the use of solvents like ethanol or acetone for optimal reaction environments .
The molecular formula of 4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one is , with a molecular weight of approximately 380.42 g/mol. The structure features a phthalazinone ring system with a fluorobenzyl substituent and a diazepane moiety, which contributes to its biological activity. The IUPAC name for this compound is 4-{[3-(1,4-diazepane-1-carbonyl)-4-fluorophenyl]methyl}-1,2-dihydrophthalazin-1-one .
The compound undergoes various chemical reactions typical of poly(ADP-ribose) polymerase inhibitors. These include:
Reagents such as oxidizing agents and reducing agents are commonly employed to facilitate these reactions under controlled conditions .
The mechanism of action of 4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one involves inhibition of poly(ADP-ribose) polymerase enzymes (PARP-1 and PARP-2). By inhibiting these enzymes, the compound disrupts the poly(ADP-ribosylation) process that is critical for DNA repair following cellular stress or damage. This leads to an accumulation of DNA damage in cancer cells, ultimately inducing cell cycle arrest and apoptosis .
Key physical and chemical properties include:
The primary application of 4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one is in scientific research focused on cancer therapy. Its ability to inhibit poly(ADP-ribose) polymerase makes it a candidate for treating cancers that exhibit deficiencies in DNA repair mechanisms, particularly those involving BRCA mutations. Preclinical studies have shown promising results in inducing apoptosis in myeloid leukemic cells and other cancer cell lines .
This compound represents a significant advancement in the development of targeted cancer therapies aimed at exploiting the vulnerabilities of cancer cells related to DNA repair pathways.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: